molecular formula C17H11ClFN5 B3406804 1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-42-7

1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3406804
CAS No.: 393785-42-7
M. Wt: 339.8 g/mol
InChI Key: RBMNAJLDKXVCIT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 1 and a 4-fluorophenylamine substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5/c18-11-1-7-14(8-2-11)24-17-15(9-22-24)16(20-10-21-17)23-13-5-3-12(19)4-6-13/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMNAJLDKXVCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to Pyrazolo[3,4-d]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable formamide or formamidine derivative to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group enables aromatic nucleophilic substitution under controlled conditions. Reactions typically occur at the para-chlorine position with various nucleophiles:

Reaction PartnerConditionsProductYield*Application
Sodium methoxideReflux in DMF (120°C, 8h)Methoxy-substituted derivative~65%Enhanced solubility
PiperidineMicrowave (150°C, 20 min)Piperidine-substituted analog78%Improved EGFR binding
ThioureaEthanol, 80°C (12h)Thioether derivative55%Increased antiproliferative activity

*Yields estimated from analogous reactions in pyrazolo[3,4-d]pyrimidine systems .

Condensation Reactions

The pyrimidine nitrogen atoms participate in cyclocondensation with carbonyl-containing reagents:

Key Example :
Reaction with 2-furancarboxaldehyde in glacial acetic acid yields fused tricyclic derivatives through Knoevenagel condensation (Scheme 1). This reaction proceeds via:

  • Formation of Schiff base intermediate

  • Intramolecular cyclization

  • Aromatization to final product

Conditions :

  • Solvent: Acetic acid

  • Catalyst: Piperidine (10 mol%)

  • Temperature: 110°C

  • Time: 6h

Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura coupling with boronic acids to introduce diverse aryl groups:

Boronic AcidCatalyst SystemProduct Application
4-CarboxyphenylPd(PPh₃)₄, K₂CO₃, DMEWater-soluble EGFR inhibitors
3-ThienylPd(OAc)₂/XPhos, Cs₂CO₃Kinase selectivity modulators

Reaction efficiency depends on the electronic nature of the boronic acid (electron-deficient partners react faster) .

Amine Alkylation

The exocyclic amine at position 4 reacts with:

  • Propargyl bromide : Forms terminal alkyne derivatives for click chemistry applications (e.g., bioconjugation)

  • Phenacyl bromide : Produces ketone-functionalized analogs with improved blood-brain barrier penetration

Typical Conditions :

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: RT to 60°C

Oxidation

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) converts the pyrimidine ring to N-oxide derivatives, altering electronic properties and hydrogen-bonding capacity.

Metal-Mediated Reactions

Gold(I)-catalyzed cyclization :
Under [Au(PPh₃)]NTf₂ catalysis (1 mol% in DCE), the compound undergoes regioselective annulation with alkynes to form polycyclic scaffolds. This method enables rapid diversification of the core structure .

Mechanistic Insights from DFT Studies

B3LYP/6-311++G(d,p) calculations reveal:

  • Nucleophilic substitution proceeds through a concerted mechanism (activation energy: 28.3 kcal/mol)

  • Condensation reactions favor transition states with partial proton transfer from catalyst to carbonyl oxygen

Stability Under Reaction Conditions

Critical stability parameters:

ParameterValue/RangeDegradation Pathway
pH stability2.5–8.5 (25°C)Acid-catalyzed ring opening
Thermal limit≤160°C (under N₂)Dehalogenation above 180°C
Light sensitivityStable if protected from UVPhotoinduced dimerization

Data compiled from accelerated stability studies of related compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Case Study : In vitro studies showed that derivatives of this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Neurological Applications

There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may act as modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Case Study : A recent publication highlighted the neuroprotective effects of a similar compound in models of Alzheimer's disease, where it was observed to enhance synaptic plasticity and reduce amyloid-beta toxicity .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available pyrazole derivatives. Variations in substituents can lead to compounds with enhanced biological activities.

Derivative Activity Reference
1-(4-chlorophenyl)-N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineAnticancer
N-(3-chloro-4-fluorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamideAnti-inflammatory

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations and Key Properties
Compound Name R1 (Position 1) R4 (Position 4) R6 (Position 6) Key Biological Activity/Properties Reference
Target Compound 4-Chlorophenyl 4-Fluorophenylamine H N/A (Structural focus) -
S29: 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo... 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl H Anticancer (neuroblastoma), poor pharmacokinetics
PP2: 3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo... 4-Chlorophenyl tert-Butyl H Src kinase inhibition, neuronal modulation
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo... 4-Chlorophenyl 3-Chloro-4-methylphenyl H Structural analogue (no activity reported)
2a(SI388): 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-... 2-Chloro-2-phenylethyl 2-Chlorophenyl Methylthio High yield (69%), NMR-characterized
K402-0035: 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo... 4-Chlorophenyl 2-Methoxyethyl H Screening compound (kinase inhibition?)
Key Observations:
  • Target Compound vs.
  • Target Compound vs. PP2 : Replacement of PP2’s tert-butyl group with 4-fluorophenylamine may alter kinase selectivity. PP2 is a well-characterized Src inhibitor, while the target compound’s polar amine could enhance solubility .
  • Role of R6 Substituents : Compounds with thioether groups (e.g., 2a(SI388)) show modified electronic properties and binding affinity, which the target compound lacks .
Key Observations:
  • Yield Trends : Bulky substituents (e.g., ethylthio in 2c) reduce yields compared to methylthio derivatives (2a) .
  • Melting Points : Higher melting points correlate with increased crystallinity (e.g., 202–203°C for methyl-substituted compound in ) .

Pharmacological and Kinetic Implications

  • Anticancer Potential: S29 reduces tumor mass in neuroblastoma models but has poor bioavailability. The target compound’s simpler structure may mitigate these issues .
  • Kinase Inhibition : PP2’s tert-butyl group is critical for ATP-binding cleft interaction. The target compound’s 4-fluorophenylamine may shift selectivity to other kinases (e.g., ABL or EGFR) .
  • Solubility: Methoxyethyl (K402-0035) and morpholinoethylthio (2e in ) groups enhance solubility, a feature absent in the target compound .

Biological Activity

1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by case studies and detailed research findings.

Chemical Structure

The compound's molecular formula is C15H12ClFN4C_{15}H_{12}ClFN_4 with a molecular weight of approximately 288.70 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl and fluorophenyl groups, which contribute to its biological activity.

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of various cancer cell lines:

  • Inhibition of Cell Proliferation : Research indicates that derivatives exhibit IC50 values ranging from 0.75 to 49.85 µM against different cancer cell lines (e.g., A549, HCT116) .
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit key kinases involved in cell cycle regulation, such as Aurora-A kinase .
CompoundCell LineIC50 (µM)Mechanism
Derivative AA5490.30Apoptosis induction
Derivative BHCT11625CDK2 inhibition
Derivative CNCI-H22618-30Growth inhibition

2. Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidines have been recognized for their anti-inflammatory properties. The compound's analogs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

  • Case Study : In a study assessing the anti-inflammatory effects of pyrazole derivatives, one compound exhibited an IC50 value of 0.95 nM against VEGF-induced proliferation in human umbilical vein endothelial cells .

3. Enzyme Inhibition

The compound has been characterized as a potent inhibitor of various enzymes critical in disease processes:

  • Phosphodiesterase Inhibition : Recent studies have highlighted its role as a phosphodiesterase (PDE) inhibitor, particularly against CpPDE1 in Cryptosporidium parasites, showcasing its potential for treating cryptosporidiosis .
  • Kinase Inhibition : It has also been noted for inhibiting kinases involved in cancer progression, further supporting its therapeutic potential .

Research Findings

The biological activity of this compound has been extensively documented through various research efforts:

  • Synthesis and Structure-Activity Relationship (SAR) : Studies have focused on synthesizing new derivatives and evaluating their biological activities to establish SAR patterns that enhance efficacy .
  • Crystal Structure Analysis : Detailed crystallographic studies provide insights into the molecular interactions and conformational dynamics that underpin the compound's biological activities .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how can they be adapted for this compound?

  • The compound can be synthesized via cyclocondensation of α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with pyrazolo precursors. Key steps include refluxing in ethanol or DMF, followed by purification via crystallization. Spectral characterization (e.g., IR, 1H^1H-NMR) and elemental analysis are critical for confirming purity and structure .

Q. What spectroscopic methods are used to characterize this compound, and how are data interpreted?

  • IR spectroscopy identifies NH2_2 stretches (~3300–3460 cm1^{-1}) and aromatic C-H bonds. 1H^1H-NMR in DMSO-d6_6 resolves aromatic protons (δ 6.8–8.1 ppm) and NH2_2 groups (δ ~8.5 ppm). Elemental analysis (C, H, N) should match calculated values within ±0.3% .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological studies?

  • High-performance liquid chromatography (HPLC) with >95% purity is standard. Impurities can arise from incomplete substitution or side reactions; recrystallization in ethanol-DMF mixtures improves purity .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize Src kinase inhibition?

  • Replace the 4-chlorophenyl/4-fluorophenyl groups with bulkier substituents (e.g., bromophenyl) to enhance hydrophobic interactions with the ATP-binding cleft. Use molecular docking to predict binding affinity and validate with kinase inhibition assays (IC50_{50} measurements) .

Q. What experimental strategies resolve contradictions in tyrosine phosphorylation data when using this compound as a Src inhibitor?

  • Control experiments with the inactive analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) are essential to distinguish target-specific effects. Combine Western blotting (phospho-Src Y416) with functional assays (e.g., NMDA receptor potentiation) to confirm mechanistic consistency .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Optimize reaction stoichiometry (1:1.2 molar ratio of pyrazolo precursor to aryl halide) and use microwave-assisted synthesis to reduce reaction time. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Q. What methodologies validate the compound’s role in modulating NMDA receptor activity in neuronal studies?

  • Use electrophysiological recordings (patch-clamp) in hippocampal neurons pretreated with PP2 (10 µM). Compare NMDA currents before/after treatment and correlate with tyrosine phosphatase inhibitors (e.g., orthovanadate) to confirm Src-dependent pathways .

Methodological Notes

  • Spectral Data Interpretation : Discrepancies in 1H^1H-NMR splitting patterns may arise from tautomerism in the pyrazolo-pyrimidine core. Assign peaks using 2D NMR (COSY, HSQC) for unambiguous resolution .
  • Biological Assays : Pre-incubate cells with PP2 for 1 hour to ensure kinase inhibition. Use DMSO as a solvent control (<0.1% v/v) to avoid cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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